molecular formula C8H11ClFNO2S B1664387 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride CAS No. 30827-99-7

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride

Cat. No.: B1664387
CAS No.: 30827-99-7
M. Wt: 239.70 g/mol
InChI Key: WRDABNWSWOHGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

AEBSF HCl is a broad-spectrum inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . These enzymes play crucial roles in various biological processes, such as digestion, blood clotting, and immune response.

Mode of Action

AEBSF HCl acts as an irreversible inhibitor of serine proteases. It covalently modifies the hydroxyl group of serine residues, leading to the inhibition of these enzymes . The inhibition constants of AEBSF HCl are similar to those of phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP) .

Biochemical Pathways

By inhibiting serine proteases, AEBSF HCl can affect multiple biochemical pathways. For instance, it can inhibit the lysis of leukemic cells by human macrophages without inhibiting the secretion of TNF-α and IL-1β . It also inhibits the constitutive production of Aβ by directly inhibiting β-secretase in different human cell lines .

Result of Action

The inhibition of serine proteases by AEBSF HCl can lead to various molecular and cellular effects. For example, it has been reported to prolong the lifespan of mice with acute toxoplasmosis . It also inhibits all features of TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .

Action Environment

AEBSF HCl is stable in water for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

AEBSF HCl plays a significant role in biochemical reactions. It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is similar to the inhibitor PMSF . It can also prevent the activation of the ROS generator, NADPH oxidase .

Cellular Effects

This compound has various effects on cells and cellular processes. It can be used in cell culture in concentrations of up to 0.25 mM . It has been shown to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin .

Molecular Mechanism

The mechanism of action of this compound involves covalently modifying the hydroxyl of serine residues . This causes an additional 183.0354 Da to be added to each modified residue . Other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group have also been reported .

Temporal Effects in Laboratory Settings

This compound is stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use .

Dosage Effects in Animal Models

At 10-50 μg, this compound can attenuate airway inflammation in a mouse model of airway allergy .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the search results. It is known to inhibit Site-1-protease (S1P), a serine protease located in the Golgi apparatus . This enzyme is responsible for activating the sterol regulatory element-binding proteins (SREBP) .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. It is known to inhibit Site-1-protease (S1P), which is located in the Golgi apparatus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride typically involves the reaction of 4-(2-Aminoethyl)benzenesulfonyl fluoride with hydrochloric acid. The compound is directly soluble in water, making it easy to prepare stock solutions . The reaction conditions are generally mild, and the compound can be stored at -20°C to maintain its stability .

Industrial Production Methods

In industrial settings, the production of AEBSF HCl involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in bulk and stored under controlled conditions to ensure its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in reactions with AEBSF HCl include serine proteases and other enzymes. The reactions typically occur under mild conditions, with the compound being stable at low pH values .

Major Products Formed

The major products formed from reactions involving AEBSF HCl are sulfonyl enzyme derivatives. These derivatives are stable for long periods, except at high pH .

Properties

IUPAC Name

4-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDABNWSWOHGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)S(=O)(=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184830
Record name 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride
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Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30827-99-7
Record name 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride
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Record name Pefabloc
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Record name Pefabloc SC
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Record name 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride
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Record name Benzenesulfonyl fluoride, 4-(2-aminoethyl)-, hydrochloride (1:1)
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Record name 4-(2-aminoethyl)benzenesulfonylfluoride hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A1: this compound acts as a potent, irreversible inhibitor of serine proteases. [, , , , , , , , , , , ] It forms a covalent bond with the serine residue in the active site of these enzymes, effectively blocking their catalytic activity. [, ]

Q2: How does inhibition of serine proteases by this compound affect cellular processes?

A2: The downstream effects depend on the specific serine protease targeted. This compound has been shown to:

  • Block maturation of Amyloid Precursor Protein (APP) and reduce amyloid-beta (Aβ) peptide secretion: This is relevant to Alzheimer's disease research. []
  • Inhibit mineral crystal nucleation in bone formation: This is linked to the role of SKI-1, a serine protease involved in mineralization. [, ]
  • Disrupt airway epithelial barrier function induced by house dust mites: This implicates a PAR2/TLR4/PGC-1α-dependent pathway in asthma. []
  • Impair the ability of Sarcocystis neurona merozoites to invade and divide in host cells: This suggests a role for serine proteases in parasite infection. []

Q3: Does this compound affect other protease classes?

A3: While primarily a serine protease inhibitor, this compound can impact other proteases depending on the context:

  • Cysteine proteases: In some cases, it showed no effect on cysteine proteases [, ], but in others, it demonstrated some inhibitory activity. [, ]
  • Aspartic proteases: Generally, this compound doesn't significantly inhibit aspartic proteases. [, , ]
  • Metalloproteases: Limited or no inhibitory effect on metalloproteases has been reported. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C8H11FN2O2S • HCl, and the molecular weight is 254.71 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data (NMR, IR) is not extensively detailed within the provided research, FTIR analysis has been used to confirm the covalent bonding of this compound to vascular prosthesis surfaces during modification. []

Q6: Does this compound have any catalytic properties?

A6: No, this compound is not a catalyst. It is an inhibitor, meaning it slows down or stops a chemical reaction. It specifically inhibits serine proteases by binding to their active site and preventing them from acting on their substrates.

Q7: What are some research applications of this compound?

A7: this compound is a valuable tool in various research areas:

  • Alzheimer's disease: Studying Aβ peptide production and APP processing. []
  • Bone formation: Investigating the role of SKI-1 in mineralization and bone-related gene expression. [, ]
  • Asthma: Elucidating the pathways of airway inflammation and barrier dysfunction. []
  • Parasitology: Understanding the role of serine proteases in parasite host cell invasion. []

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